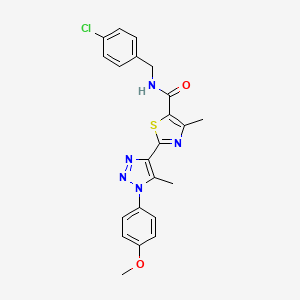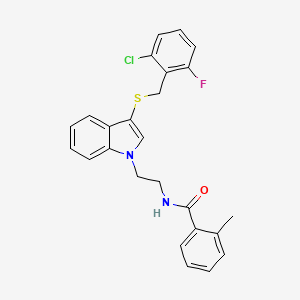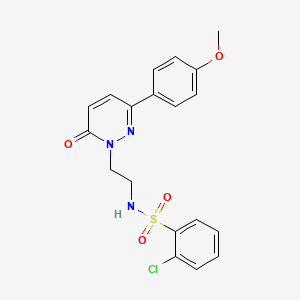![molecular formula C21H19FN2O4 B2483979 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one CAS No. 714262-98-3](/img/structure/B2483979.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromene derivatives involves reactions under specific conditions. For example, compounds similar to 3-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one have been synthesized through reactions involving methoxynaphthalen, aldehydes, and malononitrile in ethanolic solutions under microwave irradiation, asserting the formation of these compounds through spectral data and X-ray diffraction (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed unambiguously through single-crystal X-ray measurements. For instance, a compound was crystallized in the Triclinic, P-1, with specific cell dimensions, illustrating the precision in determining the molecular structure of these complex molecules (Okasha et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving chromene derivatives can lead to the formation of various bioactive molecules. These reactions, including reductive amination and condensation, result in compounds exhibiting significant biological activities. The precise manipulation of chemical structures through reactions enables the exploration of antimicrobial and antifungal properties (Mandala et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds. While specific data for 3-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one may not be directly available, related compounds have been thoroughly studied to determine their physical characteristics through methods like X-ray diffraction analysis, providing insight into their stability and solubility profiles.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the application of these compounds in various fields. Studies on similar compounds have shown how modifications in the molecular structure can influence their chemical properties, such as their antibacterial and antifungal activities, and their interaction with protein targets through molecular docking analysis (Okasha et al., 2022).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that compounds with structures similar to 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one exhibit significant antibacterial and antifungal activities. For instance, Nagaraj et al. (2019) synthesized a series of compounds tested against human pathogenic strains, finding that those containing 4-methoxyphenyl, 4-fluorophenyl, 4-nitrophenyl, and 4-hydroxyphenyl moieties showed potent inhibitory activity (Nagaraj, Srinivas, Naik, & Neelofer, 2019). Similarly, Okasha et al. (2022) synthesized and tested a related compound for antimicrobial activities, demonstrating favorable antimicrobial activities that were comparable to reference antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Anticancer Properties
Another area of application is in anticancer research, where these compounds have shown potential. Hanifeh Ahagh et al. (2019) explored the anti-proliferative properties and DNA binding of benzochromene derivatives, including a compound similar in structure to the one , on colorectal cancer cell lines. The study found potent cytotoxic activity and suggested a mechanism involving apoptosis induction and cell cycle arrest (Hanifeh Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).
Interaction with DNA
The interaction with DNA has been a subject of investigation as well. For example, the binding attributes of certain derivatives with calf thymus DNA (ctDNA) have been examined, revealing insights into the molecular interactions that could inform the design of new therapeutic agents (Hanifeh Ahagh et al., 2019).
Fluorescent Properties and Sensing Applications
Compounds with the core structure of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one have been examined for their fluorescent properties, showing potential for developing new sensors. Uchiyama et al. (2006) described the unusual fluorescence properties of a similar compound, highlighting its application in developing fluorogenic sensors for protic environments (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-17-6-7-19-14(12-17)13-18(21(26)28-19)20(25)24-10-8-23(9-11-24)16-4-2-15(22)3-5-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVYAHFIPQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)


![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)



![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
